molecular formula C14H24O2Si B8482203 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol

Cat. No.: B8482203
M. Wt: 252.42 g/mol
InChI Key: MAMJBAMXDQAXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is an organic compound that features a benzene ring substituted with a tert-butyldimethylsiloxy group and an ethanol group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the benzeneethanol moiety .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Ethylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsiloxy group can be selectively removed under mild acidic or basic conditions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is unique due to its combination of a benzene ring and an ethanol group, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable silyl ethers makes it a valuable tool for protecting hydroxyl groups during complex synthetic procedures.

Properties

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9,15H,10-11H2,1-5H3

InChI Key

MAMJBAMXDQAXDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion in mineral oil, 145 mg) was added portionwise to a solution of 4-(2-hydroxyethyl)phenol (502 mg) in THF (15 ml) and the mixture was stirred at 20° C. for 30 min. tert-Butyldimethylsilyl chloride (547 mg) was added and the mixture was stirred for 75 min. Phosphate buffer solution (pH 6.5) was added and the mixture was extracted with EtOAc. The combined extracts were dried (Na2SO4) and the solvent evaporated in vacuo to give a residue which was purified by SPE (10 g). Elution with DCM-cyclohexane (1:3) then DCM then EtOAc gave the title compound (658 mg). LCMS RT=3.62 min.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring suspension of lithium aluminum hydride (893 mg, 23.5 mmol) in diethyl ether (30 mL) at 0° C. under nitrogen was added dropwise a solution of methyl 2-(4-(tert-butyldimethylsilyloxy)phenyl)acetate (3300 mg, 11767 μmol) in diethyl ether (20 mL). The mixture was stirred for 90 min, then quenched with solid sodium sulfate hexahydrate (10 g). The suspension was stirred for 45 min and the salts were removed via filtration with ether washings. The solvents were removed under reduced pressure and the residue was purified on 120 grams of silica eluting with 0-20% EtOAc/hexane to give a colorless oil. MS (ESI pos. ion) m/z (MH+): 255. Calc'd exact mass for C14H24O2Si: 254. 1H NMR (400 MHz, Chloroform-d) δ ppm 0.19 (s, 6 H) 0.98 (s, 9 H) 1.39 (t, J=6.02 Hz, 1 H) 2.80 (t, J=6.53 Hz, 2 H) 3.82 (q, J=6.19 Hz, 2 H) 6.78 (d, J=8.53 Hz, 2 H) 7.08 (d, J=8.53 Hz, 2 H).
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3300 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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